1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a chroman and a pyrrolidinone ring, with a 2-chlorophenylsulfonyl group attached to the pyrrolidinone. The presence of these functional groups and the spirocyclic framework endows the compound with significant chemical and biological properties, making it a subject of interest in various fields of research.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves a multi-step process. One common method includes the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding pyrrolidin-2-ones using polyphosphate ester (PPE) as a dehydrating agent . The reaction conditions often involve the use of 4-(N,N-dimethylamino)pyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate the efficient synthesis of 1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups .
Scientific Research Applications
1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Spiro[pyrano[2,3-f]chromen-2,1’-cycloalkan]-4-ones: These compounds share a similar spirocyclic structure but differ in the specific functional groups attached.
1-((Substituted-phenyl)sulfonyl)pyrrolidin-2-ones: These compounds have a similar sulfonyl group but lack the spiro linkage with a chroman ring.
Uniqueness
1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its specific combination of a spirocyclic framework, a chroman ring, and a 2-chlorophenylsulfonyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
1'-(2-chlorophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c19-14-6-2-4-8-17(14)25(22,23)20-10-9-18(12-20)11-15(21)13-5-1-3-7-16(13)24-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQHLIIWNXLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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